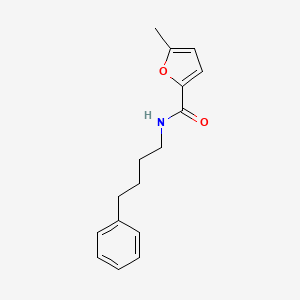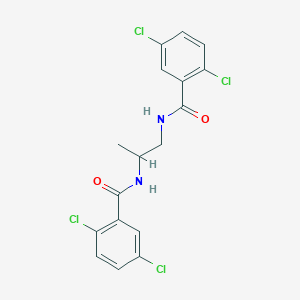
N,N'-propane-1,2-diylbis(2,5-dichlorobenzamide)
Overview
Description
N,N’-propane-1,2-diylbis(2,5-dichlorobenzamide): is a synthetic organic compound characterized by the presence of two 2,5-dichlorobenzamide groups connected by a propane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-propane-1,2-diylbis(2,5-dichlorobenzamide) typically involves the reaction of 2,5-dichlorobenzoyl chloride with propane-1,2-diamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of N,N’-propane-1,2-diylbis(2,5-dichlorobenzamide) can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. The final product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N,N’-propane-1,2-diylbis(2,5-dichlorobenzamide) can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation Reactions: The benzene rings can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction Reactions: Reducing agents (e.g., LiAlH4, BH3), solvents (e.g., tetrahydrofuran, diethyl ether).
Oxidation Reactions: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Major Products Formed:
Substitution Reactions: Substituted benzamides with various functional groups replacing the chlorine atoms.
Reduction Reactions: Propane-1,2-diylbis(2,5-dichloroaniline).
Oxidation Reactions: Quinone derivatives of the benzene rings.
Scientific Research Applications
Chemistry: N,N’-propane-1,2-diylbis(2,5-dichlorobenzamide) is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of dichlorobenzamide derivatives on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: N,N’-propane-1,2-diylbis(2,5-dichlorobenzamide) and its derivatives may exhibit pharmacological properties, making them candidates for drug development. Research into their potential as antimicrobial, anticancer, or anti-inflammatory agents is ongoing.
Industry: In industrial applications, this compound can be used as a precursor for the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N,N’-propane-1,2-diylbis(2,5-dichlorobenzamide) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The dichlorobenzamide groups can form hydrogen bonds or hydrophobic interactions with these targets, leading to changes in their activity or function. The propane-1,2-diyl linker provides flexibility and spatial orientation, allowing the compound to fit into specific binding sites.
Comparison with Similar Compounds
N,N’-ethane-1,2-diylbis(2,5-dichlorobenzamide): Similar structure but with an ethane linker instead of propane.
N,N’-butane-1,2-diylbis(2,5-dichlorobenzamide): Similar structure but with a butane linker instead of propane.
N,N’-propane-1,2-diylbis(2,4-dichlorobenzamide): Similar structure but with chlorine atoms at different positions on the benzene rings.
Uniqueness: N,N’-propane-1,2-diylbis(2,5-dichlorobenzamide) is unique due to its specific arrangement of dichlorobenzamide groups and the propane-1,2-diyl linker. This configuration provides distinct chemical and physical properties, such as solubility, reactivity, and binding affinity, which can be advantageous in certain applications compared to its analogs.
Properties
IUPAC Name |
2,5-dichloro-N-[2-[(2,5-dichlorobenzoyl)amino]propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl4N2O2/c1-9(23-17(25)13-7-11(19)3-5-15(13)21)8-22-16(24)12-6-10(18)2-4-14(12)20/h2-7,9H,8H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEVOSSEQSQDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)Cl)Cl)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




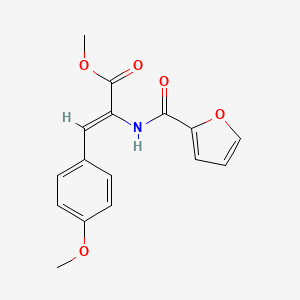
![2-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B4035463.png)
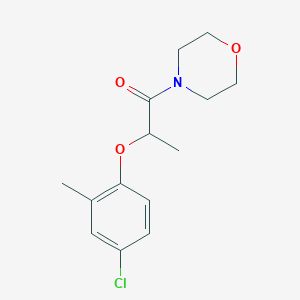
![3-(1-azocanylcarbonyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B4035471.png)
![1-(benzylsulfonyl)-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine](/img/structure/B4035479.png)
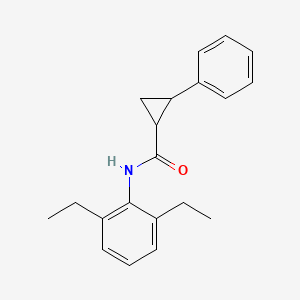
![methyl 2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4035507.png)
![ethyl 1-phenyl-5-[(3,4,5-triethoxybenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B4035511.png)
![N'-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B4035513.png)
![[4-(4-NITROPHENYL)PIPERAZINO][2-(2-THIENYL)-4-QUINOLYL]METHANONE](/img/structure/B4035523.png)
![ETHYL 2-(2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE](/img/structure/B4035527.png)
